Fluchloralin

概要

説明

Fluchloralin is a pre-plant or pre-emergence herbicide used to control annual grasses and broad-leaved weeds. It is a synthetic compound belonging to the dinitroaniline class of herbicides. This compound is known for its ability to inhibit microtubule formation, thereby preventing cell division in target plants .

準備方法

Synthetic Routes and Reaction Conditions: Fluchloralin is synthesized through a multi-step chemical process. The primary synthetic route involves the nitration of a suitable aromatic compound followed by chlorination and alkylation. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced by reacting 2,6-dinitroaniline with 2-chloroethyl chloride in the presence of a base. The reaction is carried out in a solvent such as acetone, and the product is purified through crystallization and filtration .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The nitro groups in this compound can be reduced to amine groups under specific conditions.

Substitution: this compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Amino derivatives of this compound.

Substitution: Substituted this compound compounds with various functional groups.

科学的研究の応用

Chemical Properties and Mechanism of Action

Fluchloralin, chemically known as 2-chloro-N-(1-(trifluoromethyl)phenyl)-N-(2,6-dimethylphenyl)acetamide, is characterized by its moderate persistence in soil and low leachability. The herbicide operates through soil incorporation, allowing for root uptake and acropetal movement throughout the plant, effectively inhibiting weed growth before it emerges .

Agricultural Applications

This compound is widely utilized in various crops including:

- Peas

- Corn

- Rice

- Soybeans

The application rates generally range from 0.75 kg/ha to 1.5 kg/ha depending on the specific crop and targeted weed species .

Table 1: Application Rates of this compound by Crop Type

| Crop Type | Application Rate (kg/ha) | Target Weeds |

|---|---|---|

| Peas | 0.75 - 1.0 | Annual grasses, broad-leaved weeds |

| Corn | 1.0 - 1.5 | Various grass species |

| Rice | 0.75 - 1.5 | Broadleaf weeds |

| Soybeans | 1.0 | Specific annual weeds |

Environmental Impact and Soil Interaction

This compound exhibits moderate persistence in soil, with degradation rates varying based on environmental conditions. Studies indicate that its half-life can range from 12 to 18 weeks in aerobic conditions but may degrade faster under anaerobic conditions . The herbicide's mobility is classified as slightly mobile, which reduces the risk of leaching into groundwater .

Table 2: Degradation Characteristics of this compound

| Condition | Half-life (weeks) | Mobility |

|---|---|---|

| Aerobic Soil | 12 - 18 | Slightly mobile |

| Anaerobic Soil | <12 | Low leachability |

Genotoxicity Studies

Research has indicated potential genotoxic effects of this compound on human lymphocytes, showing a dose-dependent increase in micronucleated cells at higher concentrations . This raises concerns about its safety profile, necessitating further investigation into its long-term effects on human health.

Case Studies on Herbicide Resistance

In Southeast Asia, the increasing reliance on herbicides like this compound has contributed to the development of herbicide-resistant weed species. A case study highlighted that continuous use without proper management strategies has led to resistance in key agricultural areas, particularly in rice and corn production systems .

Table 3: Herbicide Resistance Cases Linked to this compound

| Region | Crop Type | Resistant Weed Species | Year Documented |

|---|---|---|---|

| Southeast Asia | Rice | Echinochloa crus-galli | 2021 |

| Southeast Asia | Corn | Cyperus rotundus | 2020 |

作用機序

Fluchloralin exerts its herbicidal effects by inhibiting microtubule formation, which is essential for cell division. This inhibition occurs through the binding of this compound to tubulin, a protein that polymerizes to form microtubules. By preventing microtubule formation, this compound disrupts cell division, leading to the death of the target plant .

類似化合物との比較

Trifluralin: Another dinitroaniline herbicide used for pre-emergence weed control.

Pendimethalin: A dinitroaniline herbicide with a similar mode of action but different chemical structure.

Oryzalin: A related herbicide used in both agricultural and non-agricultural settings.

生物活性

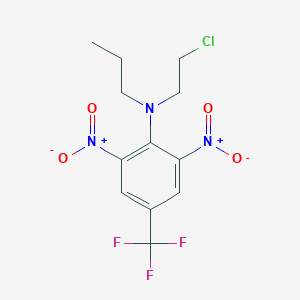

Fluchloralin, a pre-emergent herbicide, is primarily utilized in agricultural practices for controlling annual grasses and broadleaf weeds. Its chemical structure, C₁₂H₁₃ClF₃N₃O₄, features halogen atoms that are crucial for its herbicidal efficacy. This article delves into the biological activity of this compound, discussing its mechanisms of action, effects on plants and soil microbiota, toxicity profiles, and relevant case studies.

This compound operates by inhibiting microtubule formation , which is essential for cell division in plants. This inhibition disrupts the mitotic spindle's function, preventing the separation of chromosomes during cell division. Consequently, susceptible weed species are unable to germinate and grow effectively . The herbicide is particularly effective when applied as a pre-emergence treatment, allowing it to act on weed seeds before they emerge from the soil.

Effects on Plant Growth

Research has shown that this compound can have significant adverse effects on various plant parameters:

- Seed Yield : In studies involving greengram (Vigna radiata) inoculated with Bradyrhizobium sp., this compound application at rates of 0.5 and 1 µg a.i. g⁻¹ resulted in a decrease in seed yield by 33.3% and 55.5%, respectively.

- Photosynthetic Pigments : Higher concentrations of this compound have been linked to alterations in chlorophyll content and overall plant vigor .

- Nodulation : The herbicide negatively impacts nodulation processes in legumes, which are vital for nitrogen fixation.

Toxicity Profile

This compound is classified as moderately toxic, with an oral LD50 of approximately 1043 mg/kg for rats, indicating potential risks upon exposure . It can cause skin and eye irritation and is recognized as a possible human carcinogen by the International Agency for Research on Cancer (IARC). The environmental persistence of this compound is notable; it has a half-life ranging from 1 to 4 years in soil, depending on environmental conditions such as temperature and moisture.

Case Study 1: Weed Control in Cotton Cultivation

In cotton cultivation, this compound has been shown to effectively control pigweed populations when applied at increased rates (1.5X the recommended rate) shortly before planting. Visual control ratings indicated improved weed suppression with timely applications.

Case Study 2: Impact on Soil Microbiota

A study examining the effects of this compound on soil microbial communities revealed that while it effectively suppressed weed growth, it also adversely affected beneficial soil microorganisms responsible for nutrient cycling. This disruption could lead to long-term soil health issues if used excessively .

Summary of Biological Activity

| Parameter | Effect |

|---|---|

| Seed Yield | Decreased by up to 55.5% at higher concentrations |

| Photosynthetic Pigments | Altered chlorophyll levels |

| Nodulation | Negative impact on legume nodulation |

| Microbial Activity | Suppressed beneficial soil microbes |

| Toxicity | Moderately toxic; possible carcinogen |

化学反応の分析

Metabolic Reactions

Fluchloralin undergoes extensive metabolism in biological systems, primarily through hepatic microsomal enzymes and plant enzymatic pathways.

In Mammalian Systems (Rat Liver Microsomes)

Key metabolic pathways include:

Notable Findings :

-

Phenobarbital induction increases metabolic activity by 20–30% .

-

Cyclization produces benzimidazole derivatives, which are structurally stable and persistent .

In Plants (Soybean)

Soybean roots and shoots metabolize this compound into polar and nonpolar metabolites:

-

Primary Pathways :

-

Key Metabolites :

Environmental Degradation Pathways

This compound degrades in soil and water through abiotic and biotic processes:

Hydrolytic Degradation

-

Conditions : Aqueous environments (pH 5–9, 20°C).

-

Products :

Photodegradation

-

UV Exposure : Leads to nitro group reduction and aryl radical formation.

Genotoxicity

-

Human Lymphocytes : Exposure to 2.5–50 µg/mL this compound induces dose-dependent chromatid aberrations and micronuclei formation .

-

Mechanism : DNA intercalation by nitroaromatic intermediates, leading to oxidative stress .

Neurotoxicity

-

Animal Models : Dermal/oral administration in mice increases locomotor activity and causes taste aversion .

-

Lethality : 16.7% mortality observed at 2000 mg/kg (dermal) .

Stability and Reactivity Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 42–43°C | |

| Solubility in Water | 0.9 mg/L (20°C) | |

| Enthalpy of Fusion (ΔfusH) | 23.08 kJ/mol |

特性

IUPAC Name |

N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3N3O4/c1-2-4-17(5-3-13)11-9(18(20)21)6-8(12(14,15)16)7-10(11)19(22)23/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFMIVVPXOGUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCl)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032614 | |

| Record name | Fluchloralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

30 °C | |

| Record name | FLUCHLORALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone, benzene, chloroform, diethyl ether, ethyl acetate >1000, cyclohexane 251, ethanol 177, olive oil 260 (all in g/kg, 20 °C), In water, 0.9 mg/L at 20 °C | |

| Record name | FLUCHLORALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3X10-5 mm Hg at 20 °C | |

| Record name | FLUCHLORALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-yellow solid | |

CAS No. |

33245-39-5 | |

| Record name | Fluchloralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33245-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluchloralin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033245395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluchloralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluchloralin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUCHLORALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98UIF19AH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUCHLORALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

42-43 °C | |

| Record name | FLUCHLORALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。